molecular formula C6H10KNS2 B089563 Potassium piperidine-1-dithiocarboxylate CAS No. 136-04-9

Potassium piperidine-1-dithiocarboxylate

Cat. No.: B089563
CAS No.: 136-04-9
M. Wt: 199.4 g/mol
InChI Key: CQLPLCKPQVVMQF-UHFFFAOYSA-M
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Description

Potassium piperidine-1-dithiocarboxylate is a chemical compound with the molecular formula C6H10KNS2 and a molecular weight of 199.3786 g/mol . It is known for its unique structure, which includes a piperidine ring and a dithiocarboxylate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium piperidine-1-dithiocarboxylate can be synthesized through the reaction of piperidine with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is isolated through filtration and drying processes. The purity of the compound is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Potassium piperidine-1-dithiocarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium piperidine-1-dithiocarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium piperidine-1-dithiocarboxylate involves its interaction with various molecular targets. The dithiocarboxylate group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium piperidine-1-dithiocarboxylate
  • Ammonium piperidine-1-dithiocarboxylate
  • Potassium morpholine-1-dithiocarboxylate

Uniqueness

Potassium piperidine-1-dithiocarboxylate is unique due to its specific combination of a piperidine ring and a dithiocarboxylate group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in scientific research .

Properties

IUPAC Name

potassium;piperidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2.K/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLPLCKPQVVMQF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10KNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159618
Record name Potassium piperidine-1-dithiocarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-04-9
Record name Potassium piperidine-1-dithiocarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium piperidine-1-dithiocarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium piperidine-1-dithiocarboxylate
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